molecular formula C12H10N2O B142808 4-Hydroxyazobenzene CAS No. 1689-82-3

4-Hydroxyazobenzene

Cat. No. B142808
CAS RN: 1689-82-3
M. Wt: 198.22 g/mol
InChI Key: JTSBGMZPPPULTA-UHFFFAOYSA-N
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Description

4-Hydroxyazobenzene is an important synthetic intermediate widely used in the synthesis of azobenzene derivatives and for various scientific research applications. It is a compound that exhibits interesting chemical and physical properties, which have been the subject of several studies .

Synthesis Analysis

The synthesis of 4-hydroxyazobenzene typically involves azo coupling reactions. Optimal reaction conditions such as the ratio of reactants, temperature, pH, and reaction time have been explored to improve the yield and purity of the product. The structure of the synthesized compound is usually confirmed through spectroscopic methods such as infrared spectrum analysis and melting point determination .

Molecular Structure Analysis

The molecular structure of 4-hydroxyazobenzene derivatives has been studied using various techniques. For instance, single crystal X-ray diffraction analyses have been employed to determine the crystal structure of derivatives like 4,4'-dihydroxyazobenzene . Density functional theory (DFT) calculations have been used to elucidate the stable structures and electronic properties of hydrogen-bonded 4-hydroxyazobenzene dimers, revealing that trans–trans dimers are significantly more stable than other configurations .

Chemical Reactions Analysis

The chemical behavior of 4-hydroxyazobenzene and its derivatives has been investigated through various studies. For example, the polarographic and voltammetric behavior of 3-allyl-4-hydroxyazobenzene was examined, showing the reduction of the azo group to an amino group in acidic media and a hydrazo step in neutral and basic media . The oxidation of 4-hydroxyazobenzene can lead to the formation of azoxy compounds, as demonstrated by the separation and characterization of such isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyazobenzene derivatives have been extensively studied. Liquid crystalline properties of 4-chloro-2'-hydroxy-4'-alkoxyazobenzenes were investigated, showing the presence of nematic and smectic A phases depending on the length of the alkoxy chain . The thermal, optical, and mechanical properties of 4,4'-dihydroxyazobenzene crystals were also studied, providing insights into their potential applications . Additionally, the low excitation energy band observed in the electronic spectra of some 4-hydroxyazobenzene derivatives has been assigned to an electronic transition of the type n–π*, indicating that these derivatives exist mainly in the true azo form .

Scientific Research Applications

Synthesis and Characterization

4-Hydroxyazobenzene is an essential synthetic intermediate widely used in the synthesis of azobenzene derivatives and for various scientific research purposes. A study by Xiong Xiang-yong (2012) focused on its preparation through azo coupling reactions, confirming its structure via infrared spectrum and melting point analysis, and determining optimal reaction conditions such as ratio, temperature, pH, and time (Xiong Xiang-yong, 2012).

Electrochemical Behavior

The electrochemical behavior of 4-hydroxyazobenzene derivatives has been studied, with particular attention to the reduction of the azo group in acidic media and the hydrazo step in neutral and basic media. This study by Necati Menek et al. (2004) suggested an electrode reaction mechanism for these compounds (Necati Menek, S. Başaran, G. Turgut, M. Odabaşoǧlu, 2004).

Antifungal Applications

Aqsa Zafar et al. (2022) synthesized 4-hydroxyazobenzene and evaluated its antifungal activity against Macrophomina phaseolina, a notorious soil-borne plant pathogen. This study highlighted its potential use in controlling M. phaseolina (Aqsa Zafar, A. Javaid, E. Ahmed, Iqra Khan, H. Shehzad, A. Anwar, 2022).

Photophysical Studies

4-Hydroxyazobenzene derivatives exhibit specific electronic transitions, providing insights into their photophysical properties. The study by M. R. Mahmoud et al. (1983) focused on the low excitation energy band of these derivatives, contributing to understanding their electronic spectra and structure (M. R. Mahmoud, S. Ibrahim, M. A. Hamed, 1983).

Nonlinear Optical Properties

Research by Daqiao Hu et al. (2015) explored the nonlinear optical properties of 4-hydroxyl azobenzene compounds, revealing significant insights into their behavior in different solvents and the impact of hydrogen bonding on these properties (Daqiao Hu, Wen-jun Wang, Rong-rong Wang, Bo Yang, Bo Yu, 2015).

Safety And Hazards

4-Hydroxyazobenzene may cause eye and skin irritation and may cause respiratory and digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

4-Hydroxyazobenzene has shown promise in the field of energy storage, particularly in nonaqueous redox flow batteries . Its reversible redox activity and high third-order nonlinear optical response make it a promising candidate for potential grid-scale energy storage systems .

properties

IUPAC Name

4-phenyldiazenylphenol
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InChI

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H
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InChI Key

BEYOBVMPDRKTNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
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Molecular Formula

C12H10N2O
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DSSTOX Substance ID

DTXSID3022160, DTXSID70942923
Record name 4-Hydroxyazobenzene
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Molecular Weight

198.22 g/mol
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Physical Description

Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline]
Record name 4-Hydroxyazobenzene
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Boiling Point

220-230 °C @ 20 MM HG SLIGHT DECOMP
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Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C
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Vapor Pressure

0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C
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Product Name

4-Hydroxyazobenzene

Color/Form

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC

CAS RN

1689-82-3, 20714-70-9
Record name 4-Hydroxyazobenzene
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Record name (E)-4-Phenylazophenol
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Melting Point

155-157 °C
Record name 4-HYDROXYAZOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,200
Citations
O Livnah, EA Bayer, M Wilchek, JL Sussman - FEBS letters, 1993 - Wiley Online Library
The crystal structure of the complex formed between the egg‐white biotin‐binding protein, avidin, and the dye, 2‐(4'‐hydroxyazobenzene) benzoic acid (HABA), was determined to a …
Number of citations: 84 febs.onlinelibrary.wiley.com
M Kojima, S Nebashi, K Ogawa… - Journal of physical …, 2005 - Wiley Online Library
… the cis–trans photoisomerization and thermal cis-to-trans isomerization of azobenzenes in solution, we have studied the effects of solvent on the isomerization of 4-hydroxyazobenzene (…
Number of citations: 66 onlinelibrary.wiley.com
MR Mahmoud, SA Ibrahim, MA Hamed - Spectrochimica Acta Part A …, 1983 - Elsevier
… electronic spectra of some 4-hydroxyazobenzene derivatives is assigned to an electronic transition of the type nn*. It is concluded that 4-hydroxyazobenzene derivatives exist mainly in …
Number of citations: 22 www.sciencedirect.com
B Minisini, G Fayet, F Tsobnang, JF Bardeau - Journal of molecular …, 2007 - Springer
… The atom numbering used in this study for 4-hydroxyazobenzene is presented in Fig. 1. … However, the cc-pVTZ basis set generates 590 basis functions for 4-hydroxyazobenzene in …
Number of citations: 24 link.springer.com
Y Liu, YL Zhao, Y Chen, DS Guo - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
… The obtained results indicated that the β-CD/4-hydroxyazobenzene complex 1 could form head-to-head … However, when the included guest 4-hydroxyazobenzene was switched to a 4-…
Number of citations: 58 pubs.rsc.org
E SAWICKI - The Journal of Organic Chemistry, 1957 - ACS Publications
The phenylhydrazone azo dye tautomerism of 2'-methyl-, 4'-methyl-, 2'-methoxycarbonyl-, 4'-ethoxycarbonyl-, and unsubstituted derivatives of 4-phenylazo-l-naphthol and 5-phenylazo-8…
Number of citations: 46 pubs.acs.org
WMJ Strachan, A Dolenko… - Canadian Journal of …, 1969 - cdnsciencepub.com
… spectral behavior in such media of 4-hydroxyazobenzene, the normal product of rearrangement … into a second equilibrium protonation of 4-hydroxyazobenzene, a fairly rapid sulfonation …
Number of citations: 13 cdnsciencepub.com
J Premakumari, GAG Roy, AAM Prabhu… - Journal of solution …, 2011 - Springer
… result of the conversion of 4-hydroxyazobenzene to the 4-hydroxyazobenzene–4 -sulphonic acid [… The protonation behavior of 4-hydroxyazobenzene–4 -sulphonic acid in dilute acidic …
Number of citations: 25 link.springer.com
M Piwowarczyk, I Korbecka, J Sokolnicki… - Phase …, 2019 - Taylor & Francis
… , 4-bromo-4’-hydroxyazobenzene and 4-iodo-4’-hydroxyazobenzene. Using the polarizing microscopy … effect was observed in the 4-nitrocinnonates of 4-hydroxyazobenzene compound. …
Number of citations: 2 www.tandfonline.com
H Hofstetter, M Morpurgo, O Hofstetter, EA Bayer… - Analytical …, 2000 - Elsevier
We introduce a new nonradioactive, chromogenic label based on 4-hydroxyazobenzene-2-carboxylic acid (HABA), which is suitable for bioanalytical application, eg, detection, …
Number of citations: 38 www.sciencedirect.com

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